Dual MHC Class II Allele Restriction vs. Single-Allele Restriction of Comparator Helper Epitopes
gp100 (175-189) is the only known gp100-derived helper T-cell epitope capable of dual restriction through two distinct MHC class II alleles—HLA-DR53 (encoded by DRB4*0101) and HLA-DQw6—as demonstrated by two independent T-cell clones isolated from separate healthy donors. Clone 5D10 exhibited HLA-DR53-restricted proliferative responses, while clone 4D16 exhibited HLA-DQw6-restricted responses, both in a dose-dependent manner [1]. In contrast, the two other gp100 helper epitopes characterized in the same study—gp100 74-89 and gp100 576-590—were each restricted solely by the single allele HLA-DR7 (DRB1*0701) [1]. The previously described gp100 44-59 epitope is restricted solely by HLA-DR4 (DRB1*0401) [2]. This dual-restriction property of gp100 (175-189) was explicitly leveraged in patent filings for gp100-derived polypeptides designed to bind more than one MHC class II allele to broaden anti-tumor responses [3].
| Evidence Dimension | Number of restricting MHC class II alleles (promiscuity) |
|---|---|
| Target Compound Data | 2 alleles: HLA-DR53 (DRB4*0101) and HLA-DQw6 |
| Comparator Or Baseline | gp100 74-89: 1 allele (HLA-DR7); gp100 576-590: 1 allele (HLA-DR7); gp100 44-59: 1 allele (HLA-DR4/DRB1*0401) |
| Quantified Difference | 2 alleles vs. 1 allele for each comparator |
| Conditions | Primary in vitro T-cell cultures using peptide-pulsed autologous dendritic cells; HLA-restriction determined by antibody blocking (anti-HLA-DR mAb L243, anti-HLA-DQ mAb SPVL3) and DR-transfected L-cell presentation assays |
Why This Matters
Dual restriction enables gp100 (175-189) to be used across a broader patient population and in more diverse experimental HLA contexts than any single-allele-restricted comparator, reducing the need for multiple peptide reagents in multi-allele screening campaigns.
- [1] Kobayashi H, Lu J, Celis E. Identification of helper T-cell epitopes that encompass or lie proximal to cytotoxic T-cell epitopes in the gp100 melanoma tumor antigen. Cancer Res. 2001 Oct 15;61(20):7577-84. PMID: 11606397. [Fig. 2c,d for DR53 and DQw6 restriction; Figs. 1c,d for DR7 restriction of 74-89 and 576-590]. View Source
- [2] Touloukian CE, Leitner WW, Topalian SL, Li Y, Robbins PF, Rosenberg SA, Restifo NP. Identification of a MHC class II-restricted human gp100 epitope using DR4-IE transgenic mice. J Immunol. 2000 Apr 1;164(7):3535-42. PMID: 10725708. View Source
- [3] US Patent Application 20040202654. Methods and materials for cancer treatment. Celis E, Kobayashi H. Filed May 12, 2004. [Claim: gp100-derived polypeptides that bind more than one MHC class II allele, e.g., HLA-DR53 or HLA-DQw6]. View Source
